![molecular formula C12H17NO2 B1488749 {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol CAS No. 1250323-02-4](/img/structure/B1488749.png)
{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol
Vue d'ensemble
Description
3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol: is a chemical compound that features a pyrrolidine ring attached to a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids like proline.
Attachment of the Methoxyphenyl Group: : The methoxyphenyl group is introduced through a substitution reaction where a suitable precursor, such as 3-hydroxyphenylmethanol, reacts with a pyrrolidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: : Substitution reactions can introduce different functional groups to the pyrrolidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Aldehydes, ketones, carboxylic acids.
Reduction: : Alcohols, amines.
Substitution: : Derivatives with different functional groups.
Applications De Recherche Scientifique
3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol: has several applications in scientific research:
Chemistry: : It serves as a building block for synthesizing more complex molecules.
Biology: : The compound can be used in studying biological systems and interactions with biomolecules.
Medicine: : Potential use in drug discovery and development due to its bioactive properties.
Industry: : Applications in material science and as an intermediate in chemical synthesis.
Mécanisme D'action
The mechanism by which 3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol exerts its effects involves interactions with specific molecular targets and pathways. The pyrrolidine ring can bind to enzymes or receptors, influencing biological processes. The exact mechanism would depend on the specific application and target system.
Comparaison Avec Des Composés Similaires
3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol: is similar to other compounds containing pyrrolidine and phenyl groups, such as:
Pyrrolidine-2-one
Proline derivatives
Pyrrolizines
These compounds share structural similarities but may differ in their biological activity and applications due to variations in their functional groups and molecular configurations.
Propriétés
IUPAC Name |
[3-(pyrrolidin-3-ylmethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-8-10-2-1-3-12(6-10)15-9-11-4-5-13-7-11/h1-3,6,11,13-14H,4-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSQCZVKXXDRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




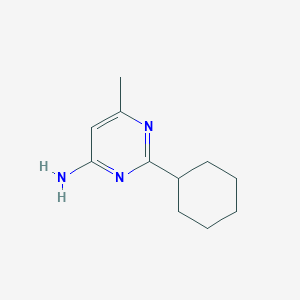
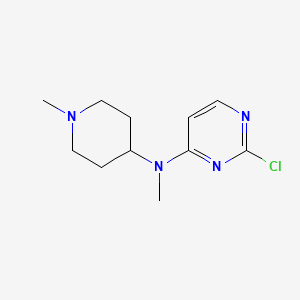
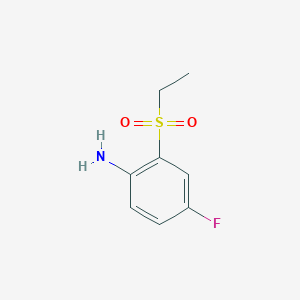
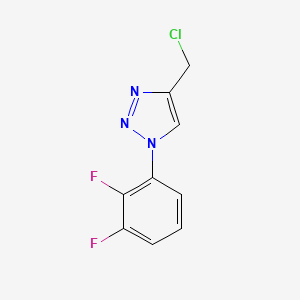
![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488675.png)
![1-[2-(4-chlorophenyl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1488678.png)
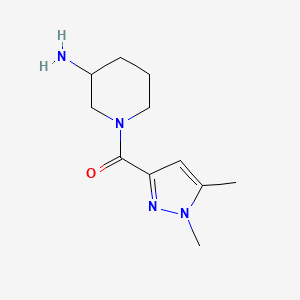

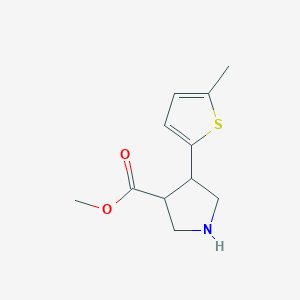
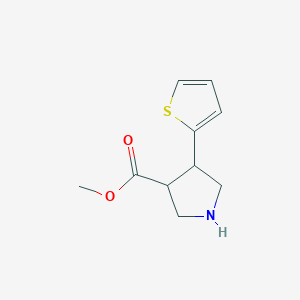
![3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1488688.png)
![6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one](/img/structure/B1488689.png)
